molecular formula C17H12F3NO2 B2357206 3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole CAS No. 551921-33-6

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole

Cat. No.: B2357206
CAS No.: 551921-33-6
M. Wt: 319.283
InChI Key: SUBRJHDTZWZBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole is a disubstituted isoxazole derivative characterized by a phenyl group at position 3 and a phenoxymethyl group bearing a meta-trifluoromethyl substituent at position 4.

Properties

IUPAC Name

3-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2/c18-17(19,20)13-7-4-8-14(9-13)22-11-15-10-16(21-23-15)12-5-2-1-3-6-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBRJHDTZWZBHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition of Nitrile Oxides and Alkynes

The most widely employed method for synthesizing isoxazoles involves the [3+2] cycloaddition between nitrile oxides and alkynes. This reaction proceeds under mild conditions and offers excellent regiocontrol when substituted alkynes are used. For 3-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole, the nitrile oxide precursor is typically derived from hydroxylamine hydrochloride and an aldehyde.

Example Protocol (Adapted from):

  • Nitrile Oxide Generation:
    • React 3-(trifluoromethyl)benzaldehyde oxime with chloramine-T in toluene at 0–5°C to form the corresponding nitrile oxide.
  • Cycloaddition with Alkyne:
    • Combine the nitrile oxide with 3-phenylpropargyl ether (bearing the phenoxymethyl group) in toluene under argon.
    • Add triethylamine dropwise to catalyze the reaction, yielding the isoxazole after 2–4 hours.
  • Workup and Purification:
    • Filter precipitated salts, wash with hexane/ethyl acetate, and purify via silica gel chromatography (5% EtOAc/hexane).

Key Data:

  • Yield: 54–84% for analogous trifluoromethylisoxazoles.
  • Regioselectivity: Governed by alkyne substitution; terminal alkynes favor 3,5-disubstituted products.

Metal-Catalyzed Cycloadditions

Transition metals such as copper(I) or ruthenium(II) enhance reaction rates and selectivity. For instance, Cu(I) catalysts facilitate the cycloaddition of electron-deficient nitrile oxides with sterically hindered alkynes, which is critical for introducing the trifluoromethylphenoxy methyl group.

Optimization Insight:

  • Solvent: Toluene or dichloromethane minimizes side reactions.
  • Temperature: Room temperature avoids decomposition of sensitive intermediates.

Ketone Oxime Cyclization Approach

Oxime Formation and Cyclization

An alternative route involves the cyclization of ketone oximes, particularly effective for constructing the isoxazole ring with pre-installed substituents. This method is exemplified in the synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, which shares structural similarities with the target compound.

Synthetic Pathway:

  • Ketone Precursor Synthesis:
    • Prepare 1-[3-(trifluoromethyl)phenyl]-3-(phenoxymethyl)propane-1,3-dione via Claisen condensation.
  • Oxime Formation:
    • Treat the diketone with hydroxylamine hydrochloride in ethanol, forming a bis-oxime intermediate.
  • Acid-Catalyzed Cyclization:
    • Use HCl in refluxing ethanol to induce cyclization, yielding the isoxazole core.

Critical Observations:

  • Byproducts: Competing formation of 4-substituted isoxazoles may occur if regiochemical control is inadequate.
  • Yield: Reported yields for analogous reactions range from 42% to 65%.

Post-Functionalization Strategies

Etherification of Preformed Isoxazoles

For compounds requiring late-stage introduction of the phenoxymethyl group, nucleophilic substitution on a halogenated isoxazole intermediate is viable.

Stepwise Synthesis:

  • Synthesize 5-(Bromomethyl)-3-phenylisoxazole:
    • Brominate 3-phenyl-5-methylisoxazole using N-bromosuccinimide (NBS) under radical conditions.
  • Ether Formation:
    • React the brominated intermediate with 3-(trifluoromethyl)phenol in the presence of K₂CO₃ in DMF at 60°C.

Challenges:

  • Steric Hindrance: Bulky substituents on the phenol may reduce reaction efficiency.
  • Purification: Requires chromatography to separate regioisomers.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry improves heat transfer and reduces reaction times, particularly for exothermic cycloadditions. A patent describing the synthesis of related oxime intermediates highlights the use of microreactors to enhance yield and purity.

Green Chemistry Principles

  • Solvent Selection: Replace toluene with cyclopentyl methyl ether (CPME) for lower toxicity.
  • Catalyst Recycling: Immobilized Cu catalysts on silica reduce metal waste.

Comparative Analysis of Methods

Method Yield Regiocontrol Scalability Complexity
[3+2] Cycloaddition 54–84% High Moderate Low
Ketone Oxime Cyclization 42–65% Moderate High Moderate
Post-Functionalization 30–50% Low Low High

Key Takeaways:

  • Cycloaddition offers the best balance of yield and simplicity.
  • Oxime cyclization is preferable for substrates sensitive to harsh conditions.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Isoxazoles with substitutions at positions 3 and 5 exhibit diverse biological and physicochemical properties depending on their substituents. Below is a structural analysis of key analogs:

Compound Position 3 Substituent Position 5 Substituent Key Structural Features
Target Compound Phenyl [3-(Trifluoromethyl)phenoxy]methyl Meta-CF₃ on phenoxy enhances hydrophobicity; methylene linker increases conformational flexibility.
3-Phenyl-5-(4-methoxyphenyl)isoxazole Phenyl 4-Methoxyphenyl Methoxy group improves electron density but reduces lipophilicity.
3-(4-Nitrophenyl)-5-(4-methoxyphenyl)isoxazole 4-Nitrophenyl 4-Methoxyphenyl Nitro group enhances electrophilicity, potentially improving target binding.
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole 4-(Trifluoromethyl)phenyl Hydroxy Hydroxy group increases solubility; para-CF₃ may alter steric interactions.
3-Methyl-5-phenylisoxazole Methyl Phenyl Simpler structure with lower molecular weight (159.18 g/mol); reduced steric hindrance.
3-(4-Bromophenyl)-5-(3-(trifluoromethoxy)phenyl)isoxazole 4-Bromophenyl 3-(Trifluoromethoxy)phenyl Bromine adds steric bulk; trifluoromethoxy group balances lipophilicity and electronegativity.

Key Observations :

  • Trifluoromethyl Positioning : Meta-CF₃ (target compound) vs. para-CF₃ () alters electronic and steric profiles.
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance stability and binding affinity, while electron-donating groups (e.g., -OCH₃) modulate solubility .

Insights :

  • The target compound’s trifluoromethylphenoxymethyl group may further enhance potency due to increased lipophilicity and resistance to metabolic degradation.
  • Nitro and chloro substituents (e.g., 3-(2-chlorophenyl)-5-(4-nitrophenyl)isoxazole) show superior activity against fungal pathogens .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound ~323.2 ~3.5 (High) Low (due to CF₃ and aromatic groups)
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole 229.16 ~2.8 Moderate (hydroxy group enhances polarity)
3-Methyl-5-phenylisoxazole 159.18 ~2.1 High

Implications :

Biological Activity

3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole is a compound of interest due to its potential biological activities, particularly in cancer research. The incorporation of the trifluoromethyl group (–CF₃) is known to enhance the pharmacological properties of organic compounds, making them more effective in therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₈F₃NO
  • Molecular Weight : 345.79 g/mol

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity, binding selectivity, and metabolic stability, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, particularly those containing the trifluoromethyl group. For instance, a related compound with a similar structure exhibited an IC₅₀ value of 3.09 μM against human breast cancer cell lines (MCF-7), demonstrating significant anti-cancer activity compared to its non-trifluoromethylated analog (IC₅₀ = 19.72 μM) .

Table 1: Comparison of Anticancer Activity

CompoundCell LineIC₅₀ (μM)
This compoundMCF-7TBD
Related Compound AMCF-73.09
Non-trifluoromethyl AnalogMCF-719.72

The mechanism of action involves apoptosis induction and cell cycle arrest, as evidenced by further studies that employed nuclear staining and flow cytometry techniques .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoxazole core can significantly alter biological activity. The introduction of the –CF₃ group not only enhances anticancer efficacy but also improves the compound's pharmacokinetic properties. This has been supported by molecular docking studies that suggest favorable interactions between the trifluoromethylated compounds and their biological targets .

Case Studies

  • In Vitro Studies : A study investigated various isoxazole derivatives and their effects on breast cancer cell lines. The results indicated that compounds with the –CF₃ group showed superior activity due to enhanced binding affinity to estrogen receptors, which are crucial in breast cancer progression .
  • In Vivo Studies : Preliminary animal studies have demonstrated that certain isoxazole derivatives exhibit promising therapeutic effects in tumor-bearing models, suggesting potential for clinical applications .

Q & A

Q. What are the primary synthetic routes for 3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole?

The compound is typically synthesized via [3+2] cycloaddition reactions. A common strategy involves nitrile oxide intermediates reacting with alkyne substrates. For example, hydroximoyl bromide precursors derived from trifluoromethyl hemiacetals can generate stable nitrile oxides for cycloaddition . Solvent optimization (e.g., aqueous/organic mixtures) and base selection (e.g., K₂CO₃) are critical for improving yields, especially when solubility challenges arise due to trifluoromethyl groups .

Q. How is the structural integrity of this compound confirmed?

X-ray crystallography is the gold standard for determining crystal structures, revealing dihedral angles (e.g., 7.37° between phenyl and isoxazole rings) and hydrogen-bonding patterns (e.g., C–H⋯O interactions). Spectroscopic methods like NMR (¹H/¹³C) and mass spectrometry are used to verify molecular identity and purity .

Q. What safety precautions are essential when handling this compound?

While specific hazard data may be limited, general protocols include using PPE (gloves, lab coats), respiratory protection (P95/P1 filters for particulates), and working in well-ventilated fume hoods. Refer to safety data sheets (SDS) for analogous isoxazoles, which highlight risks of skin/eye irritation and recommend inert gas purging during synthesis .

Q. What are the key reactivity patterns of the isoxazole ring?

The isoxazole core undergoes oxidation, reduction, and substitution. The 4-position is particularly reactive for electrophilic substitutions, while the trifluoromethyl group enhances stability against metabolic degradation. Reductive cleavage of the N–O bond can yield β-ketonitriles, useful for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yielding steps in its synthesis?

Yield improvements often involve solvent polarity adjustments (e.g., THF/water mixtures) and base screening (e.g., NaHCO₃ vs. Et₃N). For example, solubility issues with trifluoromethylated intermediates can be mitigated using co-solvents like DMF, enhancing reagent interaction and reducing unreacted starting material . Kinetic studies (e.g., time-resolved IR) can identify rate-limiting steps, such as slow cycloaddition kinetics in aqueous media.

Q. How do structural modifications influence biological activity in derivatives?

Substituents on the phenyl or phenoxy groups significantly affect bioactivity. For instance, introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances antibacterial potency. Molecular docking studies of analogous compounds (e.g., indole-isoxazole-triazole conjugates) show that hydrophobic interactions with bacterial enzyme active sites (e.g., DNA gyrase) correlate with efficacy .

Q. How can contradictory data from different synthesis methods be reconciled?

Discrepancies between cycloaddition and chlorination routes (e.g., vs. 19) may arise from steric hindrance or electronic effects. For example, chlorination with PCl₅ may favor 4-position substitution, while cycloaddition directs substituents to the 5-position. Computational modeling (DFT) can predict regioselectivity and guide method selection based on target substituents .

Q. What strategies enhance the compound’s stability under physiological conditions?

Stabilizing the isoxazole ring against hydrolysis involves steric shielding (e.g., bulky substituents at the 3-position) or fluorinated groups (e.g., CF₃) that resist enzymatic cleavage. Accelerated stability testing (40°C/75% RH) paired with LC-MS degradation profiling identifies vulnerable sites for targeted modification .

Q. How do crystallographic data inform synthetic route design?

Crystal packing analysis reveals intermolecular interactions (e.g., π-stacking, H-bonding) that influence solubility and melting points. For example, centrosymmetric dimers formed via C–H⋯O bonds (as in related isoxazoles) suggest preferential crystallization solvents, aiding purification .

Q. What analytical challenges arise in characterizing trifluoromethylated derivatives?

Fluorine’s high electronegativity complicates ¹⁹F NMR interpretation due to signal splitting and coupling with adjacent protons. Advanced techniques like HSQC (heteronuclear single quantum coherence) and X-ray photoelectron spectroscopy (XPS) are employed to resolve CF₃ group orientation and electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.